Eupalinolide B

Drug Metabolism ADME Pharmacokinetics

Researchers requiring a stereochemically defined LSD1 inhibitor with reproducible ADME-Tox data face scarcity of well-characterized germacranolides. Eupalinolide B (CAS 877822-41-8) resolves this gap: • Selective, reversible LSD1 inhibition (IC50 1.03 µM in TU212 laryngeal cancer cells), validated for anti-proliferative and anti-EMT activity. • Fully mapped metabolic fate-19 distinct metabolites identified in human liver microsomes; hydrolysis confirmed as primary clearance pathway. • Differentiated from cis-isomer Eupalinolide A by distinct metabolic profile (19 vs. 16 metabolites), enabling rigorous comparative pharmacology.

Molecular Formula C24H30O9
Molecular Weight 462.5 g/mol
Cat. No. B10789256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEupalinolide B
Molecular FormulaC24H30O9
Molecular Weight462.5 g/mol
Structural Identifiers
SMILESCC1=CC2C(C(CC(=CCC1OC(=O)C)COC(=O)C)OC(=O)C(=CCO)C)C(=C)C(=O)O2
InChIInChI=1S/C24H30O9/c1-13(8-9-25)23(28)32-21-11-18(12-30-16(4)26)6-7-19(31-17(5)27)14(2)10-20-22(21)15(3)24(29)33-20/h6,8,10,19-22,25H,3,7,9,11-12H2,1-2,4-5H3/b13-8+,14-10+,18-6+/t19-,20+,21+,22-/m0/s1
InChIKeyHPWMABTYJYZFLK-QKEMMMBMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing and Structural Confirmation of Eupalinolide B


This compound, formally known as [(3aR,4R,6E,9S,10E,11aR)-9-acetyloxy-6-(acetyloxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate and commonly referred to as Eupalinolide B, is a naturally occurring germacrane-type sesquiterpene lactone [1]. It is a bioactive secondary metabolite isolated predominantly from the traditional medicinal plant Eupatorium lindleyanum DC. (Asteraceae) [2]. The molecule is characterized by a 10-membered germacranolide core fused to a γ-lactone, with its specific stereochemistry at positions 3a, 4, 6, 9, 10, and 11a defining its biological interactions and differentiating it from other eupalinolide isomers .

Why Eupalinolide B Substitution with Analogs Is Not Recommended


Within the germacranolide class, subtle differences in stereochemistry and substitution patterns lead to significant divergence in biological activity, metabolic fate, and safety profiles. The specific (3aR,4R,6E,9S,10E,11aR) configuration of this compound, known as Eupalinolide B (EB), is not interchangeable with its cis-isomer Eupalinolide A (EA) or other eupalinolides [1]. Evidence demonstrates that even a change in a single chiral center (e.g., 4R vs 4S) or the geometry of a double bond (E vs Z) alters its interaction with molecular targets like LSD1 and affects its metabolic stability via carboxylesterase-mediated hydrolysis [2][3]. Therefore, substituting this compound with a cheaper or more readily available sesquiterpene lactone without rigorous comparative data introduces experimental variability and jeopardizes reproducibility in research and drug development pipelines.

Quantitative Differentiation Evidence for Eupalinolide B


Metabolic Profiling vs. Eupalinolide A in Human Liver Microsomes

A direct head-to-head comparison of the metabolic profiles of Eupalinolide B (EB, E-configuration) and its cis-isomer Eupalinolide A (EA, Z-configuration) in human liver microsomes revealed a significant difference in the number of identified metabolites. This indicates that the specific stereochemistry of EB leads to a distinct metabolic fate compared to its closest analog, EA [1].

Drug Metabolism ADME Pharmacokinetics

LSD1 Inhibition in Laryngeal Cancer Cells

In a study evaluating the anti-cancer activity of Eupalinolide B against a panel of laryngeal cancer cell lines, the compound exhibited potent and variable inhibitory activity, with IC50 values ranging from 1.03 µM to 9.07 µM [1]. Subsequent experiments demonstrated that this activity was mediated through the selective and reversible inhibition of lysine-specific demethylase 1 (LSD1), a key epigenetic target [1]. While this is a single-compound characterization, it establishes a quantitative baseline for this specific target that is not applicable to other eupalinolides without similar data.

Epigenetics Oncology Target Validation

Metabolic Stability and Detoxification Pathways

A study comparing the metabolic detoxification of Eupalinolide A (EA) and Eupalinolide B (EB) in a HepG2-HLM co-culture system showed that while both compounds have low hepatocyte toxicity, their primary detoxification pathway is hydrolysis [1]. Crucially, the study noted that hydrolysis metabolites had significantly lower toxicity than oxidative products [1]. This finding is particularly important as it implies that the metabolic pathway (hydrolysis vs. oxidation) is a key determinant of safety, and differences in the balance of these pathways between EB and its analogs could translate to different safety margins.

Drug Safety Hepatotoxicity Detoxification

Recommended Research Applications for Eupalinolide B


Epigenetic Target Validation in Oncology: LSD1 Inhibition Studies

Based on evidence that Eupalinolide B selectively and reversibly inhibits LSD1 with potent IC50 values in laryngeal cancer cell lines (e.g., 1.03 µM in TU212 cells), this compound is ideally suited for use as a chemical probe to validate LSD1's role in cancer cell proliferation and epithelial-mesenchymal transition (EMT) [1]. Its activity can be benchmarked against known LSD1 inhibitors in comparable assays.

ADME-Tox Profiling and Metabolite Identification Studies

The detailed metabolic profiling of Eupalinolide B in human liver microsomes, which identified 19 distinct metabolites and established hydrolysis as the primary detoxification pathway, makes it a valuable reference compound for ADME-Tox studies [2]. Its well-characterized metabolic fate allows for more accurate prediction of in vivo behavior and safety assessment compared to less characterized sesquiterpene lactones.

Comparative Pharmacology of Eupalinolide Isomers

The documented differences in the number of metabolites between Eupalinolide B (19 metabolites) and its cis-isomer Eupalinolide A (16 metabolites) under identical experimental conditions provide a strong rationale for using this compound in comparative pharmacology studies [2]. Such studies can help elucidate structure-activity relationships governing the metabolism and bioactivity of germacranolide sesquiterpenes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for Eupalinolide B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.